1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid
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Overview
Description
PMID27109571-Compound-27 is a small molecular drug developed by F. Hoffmann-La Roche AG. It is known for its inhibitory effects on fatty acid-binding proteins, specifically fatty acid-binding protein 4 and fatty acid-binding protein 5 . The compound has a molecular formula of C19H19ClN2O3 and is used in various scientific research applications .
Preparation Methods
The synthesis of PMID27109571-Compound-27 involves several steps. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID27109571-Compound-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like sodium hydroxide.
Scientific Research Applications
PMID27109571-Compound-27 has a wide range of scientific research applications:
Chemistry: It is used as a lead compound in the development of new inhibitors for fatty acid-binding proteins.
Biology: The compound is studied for its effects on cellular processes involving fatty acid metabolism.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
PMID27109571-Compound-27 exerts its effects by inhibiting the activity of fatty acid-binding proteins, specifically fatty acid-binding protein 4 and fatty acid-binding protein 5 . The inhibition of these proteins disrupts the normal metabolism of fatty acids, leading to various cellular effects . The compound acts through the PI3K/AKT/Nrf2-Keap1 signaling pathway, which is involved in regulating oxidative stress and cellular apoptosis .
Comparison with Similar Compounds
PMID27109571-Compound-27 is unique in its dual inhibitory activity on both fatty acid-binding protein 4 and fatty acid-binding protein 5 . Similar compounds include:
SCH772984: An inhibitor of ERK1/2 with a different chemotype but similar dual activity profile.
Compound 27 (C27): A chalcone derivative with protective effects against oxidative stress and cellular apoptosis.
Mac-1 inhibitors: Compounds targeting the Mac-1 protein, which have shown effectiveness in inhibiting coronavirus replication.
PMID27109571-Compound-27 stands out due to its improved in vivo exposure and its potential therapeutic applications in treating diseases related to fatty acid metabolism .
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-[(5-chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-8-9-15(13-6-2-1-3-7-13)16(12-14)21-18(25)22-19(17(23)24)10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,23,24)(H2,21,22,25) |
InChI Key |
YBQHFZNBCISVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NC2=C(C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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